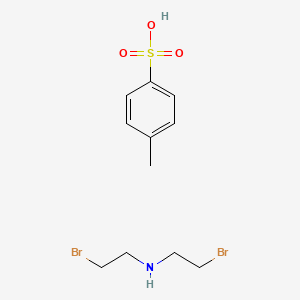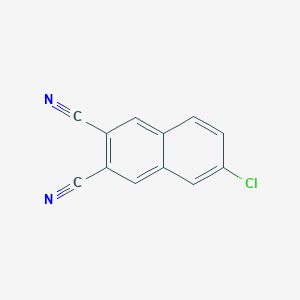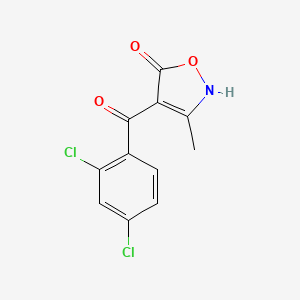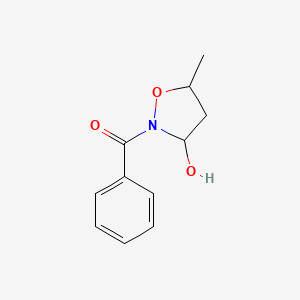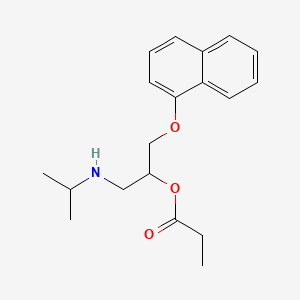
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is a chemical compound that belongs to the class of propanolamines. It is characterized by the presence of a naphthalen-1-yloxy group, a propan-2-ylamino group, and a propanoate ester. This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol. Finally, the propanoate ester is formed by esterification with propanoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalen-1-yloxy group to naphthalen-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propan-2-ylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is studied for its potential biological activities, including its role as a beta-adrenergic antagonist. It is used in research related to cardiovascular diseases and other conditions involving the adrenergic system .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their effects on heart rate, blood pressure, and other physiological parameters .
Industry
In the industrial sector, this compound is used in the formulation of various products, including coatings, adhesives, and polymers .
作用机制
The mechanism of action of (1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of conditions such as hypertension and cardiac arrhythmias .
相似化合物的比较
Similar Compounds
Propranolol: A well-known beta-adrenergic antagonist with similar structural features.
Atenolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Metoprolol: A beta-adrenergic antagonist used for similar therapeutic purposes.
Uniqueness
(1-Naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl) propanoate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its naphthalen-1-yloxy group contributes to its binding affinity and selectivity for beta-adrenergic receptors, making it a valuable compound in both research and therapeutic applications .
属性
CAS 编号 |
111399-11-2 |
|---|---|
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] propanoate |
InChI |
InChI=1S/C19H25NO3/c1-4-19(21)23-16(12-20-14(2)3)13-22-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,4,12-13H2,1-3H3 |
InChI 键 |
STQPPMUHHOLTIP-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC(CNC(C)C)COC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


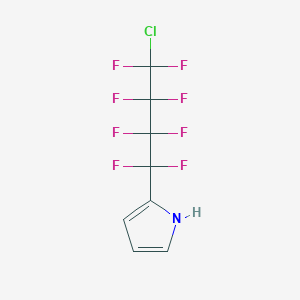
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
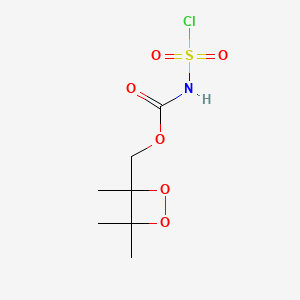
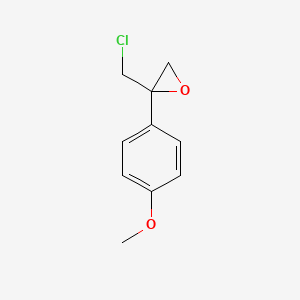
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
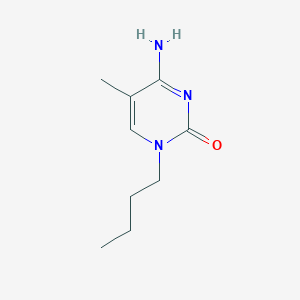
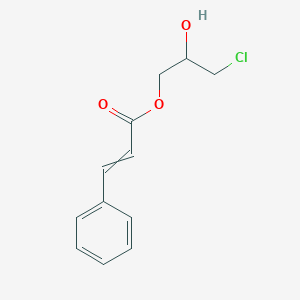
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
